
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biological research. This compound is also known as DIBO, and it belongs to the class of benzisothiazolone derivatives.
作用机制
The mechanism of action of DIBO is primarily based on its ability to interact with specific proteins and enzymes. In cancer therapy, DIBO is activated by GST, which cleaves the prodrug to release the active compound. This compound then binds to the target protein, leading to cell death.
In viral inhibition, DIBO interacts with the viral protein Rev, preventing it from binding to its target RNA and inhibiting viral replication. This mechanism makes DIBO a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
DIBO has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. This effect is selective for cancer cells, making DIBO a promising candidate for targeted cancer therapy.
In viral inhibition, DIBO has been shown to reduce viral load and inhibit viral replication. This effect is specific for the targeted virus, making DIBO a potential candidate for the development of antiviral drugs.
实验室实验的优点和局限性
DIBO has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using standard techniques, and its mechanism of action is well understood. However, DIBO has some limitations, including its low solubility in water and its potential toxicity. These limitations must be taken into consideration when designing experiments using DIBO.
未来方向
There are several future directions for research on DIBO, including its potential applications in cancer therapy and antiviral drugs. In cancer therapy, DIBO can be further optimized for improved selectivity and efficacy. In antiviral drugs, DIBO can be modified to target other viral proteins and improve its potency.
Conclusion:
In conclusion, DIBO is a promising compound with potential applications in cancer therapy and antiviral drugs. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of DIBO involves the condensation of 4-methoxybenzylamine with 3,4-dihydro-2H-1,2-benzisothiazol-3-one-1,1-dioxide in the presence of acetic anhydride. This reaction produces DIBO as a white crystalline powder with a yield of 70-80%. The purity of the compound can be improved using recrystallization techniques.
科学研究应用
DIBO has been extensively studied for its potential applications in cancer therapy, viral inhibition, and as a tool for protein modification. In cancer therapy, DIBO is used as a cancer-selective prodrug that can be activated by the enzyme glutathione S-transferase (GST). This enzyme is overexpressed in many cancer cells, making DIBO a promising candidate for targeted cancer therapy.
DIBO has also been shown to inhibit the replication of HIV-1 and other viruses by targeting the viral protein Rev. This protein plays a crucial role in the replication of the virus, and DIBO has been shown to disrupt its function, thereby inhibiting viral replication.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNKGFWHLYWBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

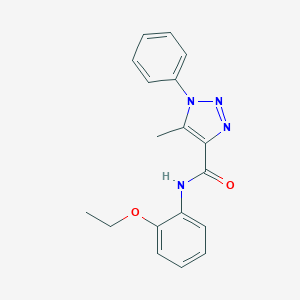

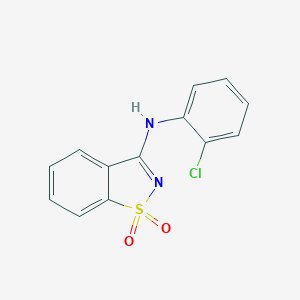
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)
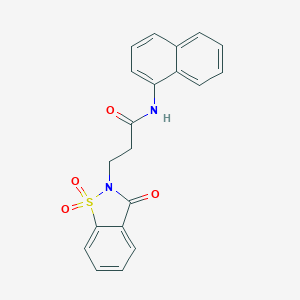
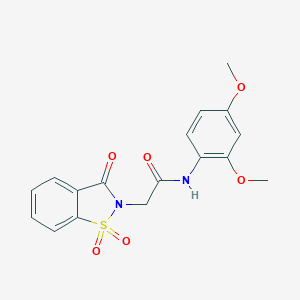
![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)

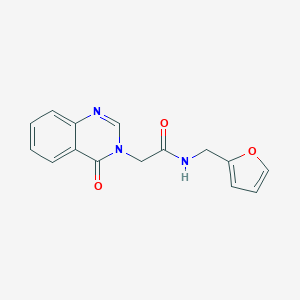

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)